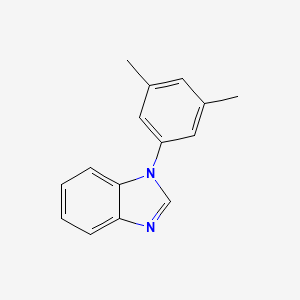

![molecular formula C13H14N2O2 B1628054 N-[4-(3-氰基-2-甲基丙酰)苯基]乙酰胺 CAS No. 42075-21-8](/img/structure/B1628054.png)

N-[4-(3-氰基-2-甲基丙酰)苯基]乙酰胺

描述

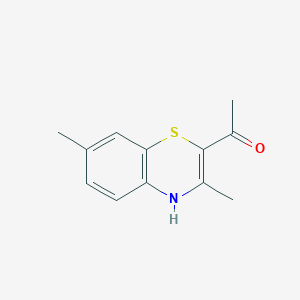

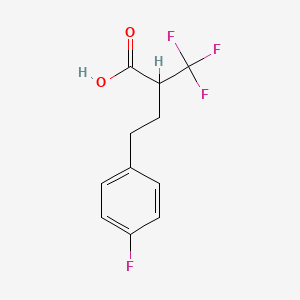

N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.266 g/mol . This compound is also known as N-(3-cyano-2-methylphenyl)-2-(4-(2-oxo-2-phenylethyl)phenyl)acetamide.

Synthesis Analysis

The synthesis of N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis

The molecular structure of N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide is represented by the SMILES notation: CC(CC#N)C(=O)C1=CC=C(NC©=O)C=C1 .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide has a boiling point of 509.7ºC at 760 mmHg . The flash point is 262.1ºC . The density of this compound is 1.166 g/cm3 . The LogP value, which represents the compound’s lipophilicity, is 3.02698 .科学研究应用

合成和抗菌活性

化合物N-[4-(3-氰基-2-甲基丙酰)苯基]乙酰胺作为各种杂环化合物的合成前体,显示出有希望的抗菌活性。例如,其衍生物与磺胺基团结合后,已被合成用于潜在的抗菌剂。这些衍生物包括新型噻唑、吡啶酮、吡唑、色酮和缩醛化合物,已被评估其抗菌和抗真菌性能,并表现出显著活性(Darwish et al., 2014)。

抑制VEGF-A

合成了N-[4-(3-氰基-2-甲基丙酰)苯基]乙酰胺的苯甲酮-噻唑衍生物,并评估其作为VEGF-A抑制剂的潜力。这些化合物已在体外进行表征和对癌细胞系的细胞毒性测试,通过抑制VEGF-A表现出有希望的抗增殖效果,VEGF-A是肿瘤血管生成和生长的关键因子(Prashanth et al., 2014)。

在药物代谢中的作用

N-[4-(3-氰基-2-甲基丙酰)苯基]乙酰胺及其相关化合物在各种药物的代谢中发挥重要作用。例如,已研究了人类和大鼠肝微粒体中氯乙酰胺除草剂及其代谢物的代谢途径,以了解这些化合物的代谢途径和潜在的毒理学影响(Coleman et al., 2000)。

先进材料和催化

该化合物还在先进材料的合成和作为各种化学反应中的催化剂中找到应用。例如,通过过硫酸氢钠活化的高活性非晶态Co(OH)2纳米笼,涉及N-[4-(3-氰基-2-甲基丙酰)苯基]乙酰胺衍生物,已显示出在水处理过程中促进对污染物(如对乙酰氨基酚)的降解效率(Qi et al., 2020)。

作用机制

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

未来方向

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

属性

IUPAC Name |

N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9(7-8-14)13(17)11-3-5-12(6-4-11)15-10(2)16/h3-6,9H,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVBMXSZFOXLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)C(=O)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558104 | |

| Record name | N-[4-(3-Cyano-2-methylpropanoyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42075-21-8 | |

| Record name | N-[4-(3-Cyano-2-methylpropanoyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(3-Fluorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627981.png)

![[2-(4-Cyanophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1627984.png)

![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)

![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)

![3,5-Diphenylbenzo[c]isoxazole](/img/structure/B1627993.png)